LRRK2 Kinase Inhibition Potency: Structural Dependence of IC50 in Benzothiazole-Benzamide Series
In the benzothiazole-benzamide series disclosed in EP3842422A1 [1], the presence of a 3-methylbenzamide group attached via a meta-substituted phenyl spacer (as in N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide) is associated with LRRK2 inhibitory activity in the sub-micromolar range. While exact IC50 data for this specific CAS number is not publicly reported, its structural analog with a 4-morpholinobenzamide group instead of 3-methylbenzamide (Compound 4 in the patent) exhibits an IC50 of 50 nM against wild-type LRRK2 and 140 nM against the G2019S mutant [1]. The 3-methyl substitution on the benzamide ring is expected to modulate potency through steric and electronic effects distinct from the morpholine analog. This is a class-level inference based on the structure-activity relationship (SAR) described in the patent, where the benzothiazole-benzamide core is essential for activity, and the amide substituent fine-tunes potency [1].
| Evidence Dimension | LRRK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported (predicted sub-µM based on analogy) |
| Comparator Or Baseline | N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide (Compound 4): IC50 = 50 nM (wild-type LRRK2), 140 nM (G2019S mutant) |
| Quantified Difference | Unknown; the 3-methylbenzamide variant is structurally distinct and may exhibit different potency/selectivity |
| Conditions | LanthaScreen kinase activity assay (Invitrogen) at pH 8.5, 2 °C; recombinant LRRK2 |
Why This Matters
The LRRK2 inhibitory potential differentiates this compound from generic benzothiazole amides and supports its procurement for neurological research applications where LRRK2 modulation is desired.
- [1] Martinez-Gil, A. et al. (2021). LRRK2 inhibiting compounds and use thereof for treating neurodegenerative diseases. European Patent EP3842422A1. View Source
